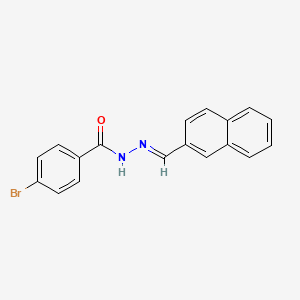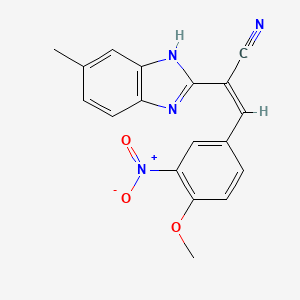![molecular formula C16H11NO3S B5322021 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5322021.png)
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TDQ, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. TDQ belongs to the class of quinoline derivatives and is synthesized through a multistep process involving the condensation of thienyl acetic acid with 2-aminobenzoic acid followed by cyclization and oxidation.
作用機序
The exact mechanism of action of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been found to exhibit other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. This compound has also been found to modulate the activity of ion channels in the heart, which could have implications for the treatment of cardiac arrhythmias.
実験室実験の利点と制限
One advantage of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione for lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, this compound is also known to be unstable in solution and can degrade over time, which can complicate experiments. Additionally, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain assays.
将来の方向性
There are several potential future directions for research on 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties, such as increased potency or decreased toxicity. Another potential direction is the investigation of this compound's effects on other biological targets, such as enzymes involved in inflammation or neurodegeneration. Finally, there is interest in exploring the use of this compound as a tool compound for studying the mechanisms of DNA topoisomerase II inhibition and its role in cancer therapy.
合成法
The synthesis of 4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves several steps, starting with the condensation of thienyl acetic acid with 2-aminobenzoic acid in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then cyclized using trifluoroacetic anhydride (TFAA) and triethylamine (TEA) to form the pyranoquinoline ring system. Finally, the compound is oxidized using Jones reagent to yield this compound.
科学的研究の応用
4-(3-thienyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential therapeutic applications, particularly as an anticancer agent. Several studies have shown that this compound exhibits potent antiproliferative activity against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for anticancer drugs.
特性
IUPAC Name |
4-thiophen-3-yl-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-13-7-11(9-5-6-21-8-9)14-15(20-13)10-3-1-2-4-12(10)17-16(14)19/h1-6,8,11H,7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXWGYNRSKWBLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3NC2=O)OC1=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
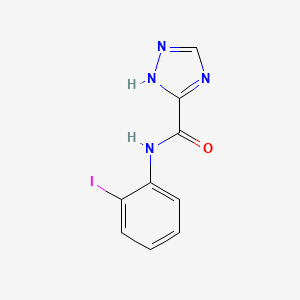
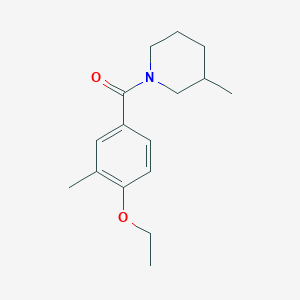
![N-[2-(1H-indol-1-yl)ethyl]-N-methyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321972.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B5321976.png)
![3-[4-(dimethylamino)phenyl]-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5321982.png)
![7-acetyl-6-(3-ethoxy-4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5321988.png)

![3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-1-(2-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5321997.png)
![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5321999.png)
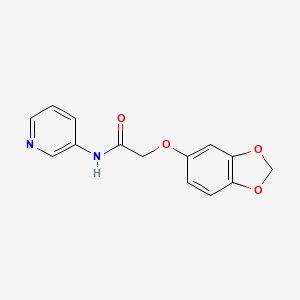
![2-[3-(4-morpholinyl)propanoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5322002.png)
